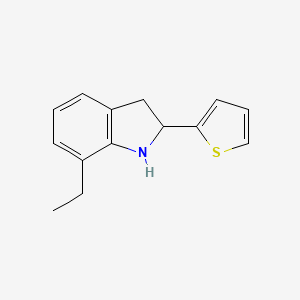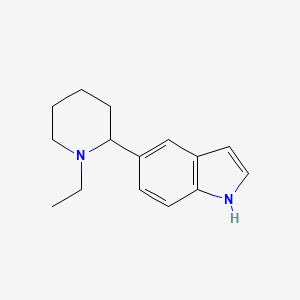
5-(1-Ethylpiperidin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethylpiperidin-2-yl)-1H-Indol ist eine synthetische Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie häufig eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(1-Ethylpiperidin-2-yl)-1H-Indol beinhaltet typischerweise die Reaktion eines Indol-Derivats mit einer Ethylpiperidin-Einheit. Eine gängige Methode ist die nucleophile Substitutionsreaktion, bei der der Indol-Stickstoff einen elektrophilen Kohlenstoff am Ethylpiperidin angreift. Diese Reaktion wird oft in Gegenwart einer Base wie Kaliumcarbonat in einem organischen Lösungsmittel wie Acetonitril durchgeführt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab, umfassen. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine konstante Produktion zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren wie Chromatographie kann ebenfalls eingesetzt werden, um die Effizienz des Produktionsprozesses zu verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
5-(1-Ethylpiperidin-2-yl)-1H-Indol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden oft verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Basen (Natriumhydroxid) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate der Indol- und Piperidinringe.
Reduktion: Reduzierte Formen der Verbindung mit hydrierten Ringen.
Substitution: Substituierte Indol-Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
5-(1-Ethylpiperidin-2-yl)-1H-Indol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(1-Ethylpiperidin-2-yl)-1H-Indol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es mit Neurotransmitterrezeptoren im Gehirn interagieren und so die neuronale Signalübertragung beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Ethylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and piperidine rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(1-Ethylpiperidin-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-(1-Ethylpiperidin-2-yl)-N-Phenylpyridin-2-amin: Ähnliche Struktur mit einer Phenylpyridin-Einheit.
5-(2-(p-Chlorphenyl)benzimidazol-1-ylmethyl)-4-methoxyphenyl-2,4-dihydro-1,2,4-triazol-3-thion: Enthält einen Benzimidazol- und einen Triazolring.
Einzigartigkeit
5-(1-Ethylpiperidin-2-yl)-1H-Indol ist einzigartig durch seine spezifische Kombination aus einem Indol-Kern und einem Ethylpiperidin-Ring. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen macht .
Eigenschaften
Molekularformel |
C15H20N2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
5-(1-ethylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-2-17-10-4-3-5-15(17)13-6-7-14-12(11-13)8-9-16-14/h6-9,11,15-16H,2-5,10H2,1H3 |
InChI-Schlüssel |
NJPACXYOVHXRTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCCC1C2=CC3=C(C=C2)NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Cyclohex-2-en-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11877085.png)
![Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11877087.png)
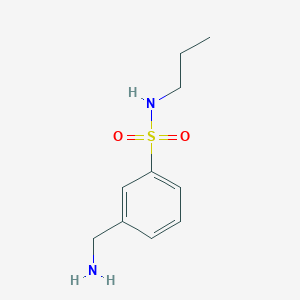
![2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11877099.png)
![Indolo[2,1-b]quinazolin-12(6H)-one](/img/structure/B11877112.png)
![Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone](/img/structure/B11877117.png)

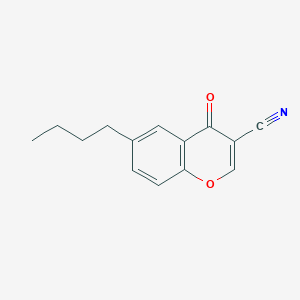
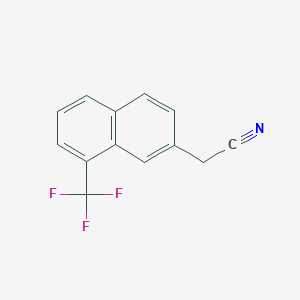
![1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11877139.png)
